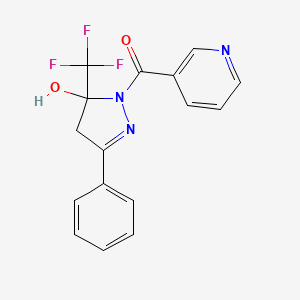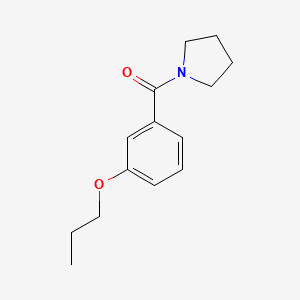
1-(3-propoxybenzoyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-propoxybenzoyl)pyrrolidine, also known as PBP, is a synthetic compound that belongs to the class of pyrrolidine-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience research.
科学研究应用
1-(3-propoxybenzoyl)pyrrolidine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been found to exhibit potent anticonvulsant and neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
作用机制
The exact mechanism of action of 1-(3-propoxybenzoyl)pyrrolidine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has been shown to enhance the activity of GABA receptors, resulting in increased inhibitory neurotransmission and reduced neuronal excitability. Additionally, this compound has been found to block the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, anti-inflammatory effects, anticonvulsant effects, and neuroprotection. This compound has also been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
1-(3-propoxybenzoyl)pyrrolidine offers several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. Additionally, this compound has been found to exhibit potent and selective effects on various neurotransmitter systems, making it a valuable tool for studying the mechanisms underlying neurological disorders. However, there are also some limitations to the use of this compound in research. For example, its effects may vary depending on the animal model used, and its potential for toxicity and side effects must be carefully monitored.
未来方向
There are several potential future directions for research on 1-(3-propoxybenzoyl)pyrrolidine. One area of interest is the development of novel pain management drugs based on this compound. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anticonvulsant and neuroprotective effects, and its potential use in the treatment of neurological disorders. Finally, the development of more selective and potent analogs of this compound may lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for use in various fields, including medicinal chemistry, drug development, and neuroscience research. Its analgesic, anti-inflammatory, anticonvulsant, and neuroprotective effects make it a promising candidate for the development of novel drugs for the treatment of various disorders. While there are some limitations to its use in research, this compound offers several advantages and has the potential to lead to significant advancements in the field of neuroscience.
合成方法
The synthesis of 1-(3-propoxybenzoyl)pyrrolidine involves the reaction of 3-propoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization using an appropriate solvent.
属性
IUPAC Name |
(3-propoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-10-17-13-7-5-6-12(11-13)14(16)15-8-3-4-9-15/h5-7,11H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNGXSYJLXBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)
![6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5011435.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
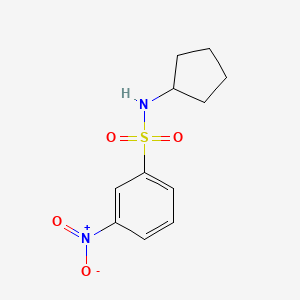
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
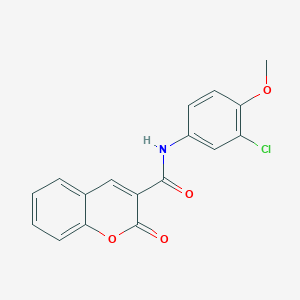
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
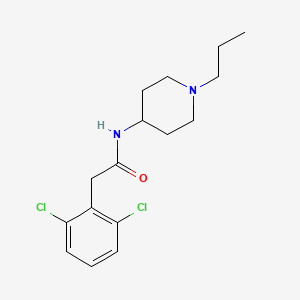
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
